molecular formula C9H5Cl2NO B13692810 6,7-Dichloroquinolin-3-ol

6,7-Dichloroquinolin-3-ol

Cat. No.: B13692810
M. Wt: 214.04 g/mol
InChI Key: ZJUQLUHBWAGLQZ-UHFFFAOYSA-N
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Description

6,7-Dichloroquinolin-3-ol is a chemical compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the direct chlorination using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is performed under mild conditions, often at room temperature, and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rate, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

6,7-Dichloroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it is believed to interfere with the function of enzymes and proteins by binding to their active sites. This binding can inhibit the activity of these biomolecules, leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroquinolin-8-ol: Another chlorinated quinoline derivative with similar properties.

    5-Chloroquinolin-8-ol: A mono-chlorinated derivative with distinct chemical behavior.

    5,7-Diiodoquinolin-8-ol: An iodine-substituted quinoline with unique reactivity.

Uniqueness

6,7-Dichloroquinolin-3-ol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

6,7-dichloroquinolin-3-ol

InChI

InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H

InChI Key

ZJUQLUHBWAGLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1O)Cl)Cl

Origin of Product

United States

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